molecular formula C11H16O3Si B096534 Trimethoxy(4-vinylphenyl)silane CAS No. 18001-13-3

Trimethoxy(4-vinylphenyl)silane

Cat. No. B096534
CAS RN: 18001-13-3
M. Wt: 224.33 g/mol
InChI Key: LTQBNYCMVZQRSD-UHFFFAOYSA-N
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Description

Trimethoxy(4-vinylphenyl)silane is a silicon-containing monomer that can be polymerized and copolymerized to create various polymers with unique properties. The presence of the vinyl group allows for polymerization, while the trimethoxy groups can undergo hydrolysis and condensation reactions to form silsesquioxane structures, which are a class of hybrid organic-inorganic materials .

Synthesis Analysis

The synthesis of silicon-containing monomers like trimethoxy(4-vinylphenyl)silane involves the preparation of monomers with functional groups that can undergo polymerization. For instance, p-vinylphenoxy(trimethyl)silane has been prepared and copolymerized with styrene . Similarly, trimethoxy(vinyl)silane (VTS) is polymerized through radical mechanisms and then subjected to hydrolytic polycondensation to form polyvinylpolysilsesquioxane (PVPS) .

Molecular Structure Analysis

The molecular structure of trimethoxy(4-vinylphenyl)silane includes a phenyl ring with a vinyl group attached, which is essential for polymerization. The trimethoxy groups are reactive sites for hydrolysis and condensation, leading to the formation of cross-linked structures. The molecular structure of the resulting polymers can be tailored by the choice of comonomers and the conditions of polymerization and hydrolysis .

Chemical Reactions Analysis

Trimethoxy(4-vinylphenyl)silane can undergo various chemical reactions, including photolysis, which can lead to the formation of nano-sized cross-linked polyoxocarbosilane with superior thermal stability . It can also react with sulfonamides in the presence of N-bromosuccinimide to produce bromosulfamidation products . The vinyl group in the molecule is a reactive site for polymerization, while the trimethoxy groups can participate in hydrolysis and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from trimethoxy(4-vinylphenyl)silane are influenced by the degree of polymerization and cross-linking. For example, PVPS gel films exhibit transparency, homogeneity, and improved mechanical and heat-resisting properties . The copolymers synthesized from vinyl p-tert-butylbenzoate with 3-methacryloxypropyltris(trimethylsiloxy)silane show increased oxygen permeability, which is significant for applications requiring gas permeability .

Scientific Research Applications

Application 1: Synthesis of Copolymer Phosphors for Near UV-Based LED

  • Summary of the Application : Trimethoxy(4-vinylphenyl)silane is used in the synthesis of a novel copolymer phosphor with high thermal resistance and good ultraviolet aging resistance . This copolymer phosphor is used in White Light Emitting Diodes (WLEDs) and shows bright pure-red emission and good resistance to UV aging .
  • Methods of Application or Experimental Procedures : The copolymer phosphor was synthesized by radical polymerization from the Eu-complex and siloxane . Trimethoxy(4-vinylphenyl)silane was used in the synthesis process .
  • Results or Outcomes : The copolymer phosphor showed intense red emission peaked at 613 nm, corresponding to the 5 D 0 → 7 F 2 transition of Eu (III) ions, under UV excitation . The fluorescence lifetime is calculated as 0.586 ms, with a loss of 0.003 ms after aging for 150 h . The thermal stability shows excellent resistance to high temperature, and the initial decomposition temperature is 153 °C, which meets the requirement of LED operating temperature . The CIE of the LED device is (0.625, 0.308) under excitation at 365 nm .

Application 2: Reactive Silane Coupling Agent

  • Summary of the Application : Trimethoxy(4-vinylphenyl)silane serves as a reactive silane coupling agent, facilitating the covalent binding between organic and inorganic materials . This versatile product finds applications in the development of drug delivery systems, biomaterial coatings, and surface modifications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case. Generally, Trimethoxy(4-vinylphenyl)silane would be applied to the surface of the material and allowed to react, forming a covalent bond between the organic and inorganic materials .

Safety And Hazards

Trimethoxy(4-vinylphenyl)silane should be handled with care. It is recommended to avoid breathing in its mist or vapors . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(4-ethenylphenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBNYCMVZQRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575633
Record name (4-Ethenylphenyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(4-vinylphenyl)silane

CAS RN

18001-13-3
Record name (4-Ethenylphenyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(4-vinylphenyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
김정원, 조장우, 김진웅 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
We described a novel technique for fabricating uniform Janus particles with anisotropic phase and different surface properties. These microsized Janus particles were synthesized by …
Number of citations: 0 papersearch.net
X Zhao, Z Hou, B Wang, Q Shen, H Jia, A Zhang… - Research on Chemical …, 2017 - Springer
In copolymer phosphors with Eu(III), the majority have difficulty in resisting aging by UV light. In this paper, a novel copolymer phosphor with high thermal resistance and good ultraviolet …
Number of citations: 10 link.springer.com
C Liu, J Zhang, J Liu, Z Tan, Y Cao, X Li, Z Rao - 2021 - researchsquare.com
Though a range of methods has been dedicated to solving the leakage problems, a versatile method which can meet with the organic and inorganic phase change materials (PCMs) …
Number of citations: 3 www.researchsquare.com
M Laird, A Van der Lee, DG Dumitrescu… - …, 2020 - ACS Publications
Herein we report the synthesis of a new family of styryl-functionalized polyhedral oligomeric silsesquioxanes (T n , where n = 8, 10, and 12), in which the organic moiety is linked to all n …
Number of citations: 14 pubs.acs.org
Y Cai, W Li, D Tian, S Shi, X Chen, P Gao… - Angewandte …, 2022 - Wiley Online Library
Herein, we report a new X‐type ligand, ie, organic sulfonium bromide, for high‐efficiency CsPbBr 3 and MAPbBr 3 (MA=methylammonium) perovskite nanocrystals (PNCs). We first …
Number of citations: 15 onlinelibrary.wiley.com
C Liu, J Zhang, J Liu, Z Tan, Y Cao, X Li… - Angewandte …, 2021 - Wiley Online Library
In this work, an organic/inorganic hybrid polymer containing siloxyl functional groups was synthesized and applied to encapsulate phase change materials (PCMs). Owing to the mild …
Number of citations: 43 onlinelibrary.wiley.com
Y Wang, H Shen, J Qiu, M Chen, W Song… - Frontiers in …, 2022 - frontiersin.org
We report herein a facile Hiyama cross-coupling reaction of arylsilanes with thiuram reagents (tetraalkylthiuram disulfides or tetraalkylthiuram monosulfide) enabled by copper fluoride. …
Number of citations: 3 www.frontiersin.org
T Doi, M Sugiura, T Shimokawa - … Chemistry and Physics, 2021 - Wiley Online Library
It is of great interest in simple preparation of organic–inorganic hybrid thermoset soluble in alkaline developer, intended for photosensitive materials used in the field of semiconductor …
Number of citations: 1 onlinelibrary.wiley.com
T Doi, T Shimokawa - ACS Applied Polymer Materials, 2022 - ACS Publications
This paper describes the development of an organic–inorganic hybrid thermoset-based dual tone-type photosensitive material which can be used for the formation of both a positive tone…
Number of citations: 1 pubs.acs.org
MV Dobrynin, EV Sokolova, MA Kinzhalov… - ACS Applied Polymer …, 2021 - ACS Publications
A family of the C,N-cyclometalated species [Pt(ppy)Cl(PPh 3 )], [Pt(ppy)Cl(CNCy)], [Pt(ppy)(CNCy)(PPh 3 )](OTf), and [Pt(ppy)(CNCy) 2 ](BF 4 ) (ppy = 2-phenylpyridinato-C 2 ,N; Cy = …
Number of citations: 24 pubs.acs.org

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